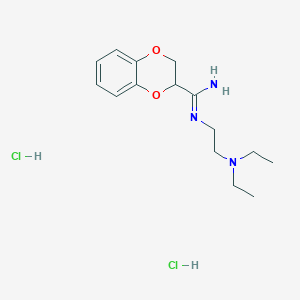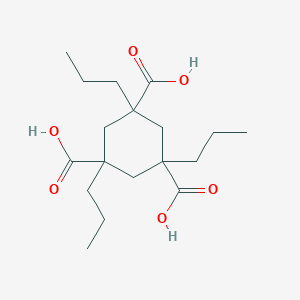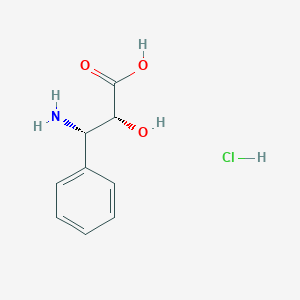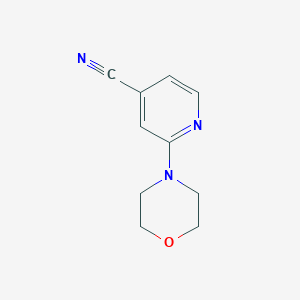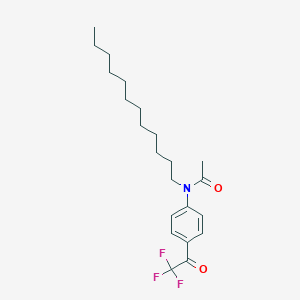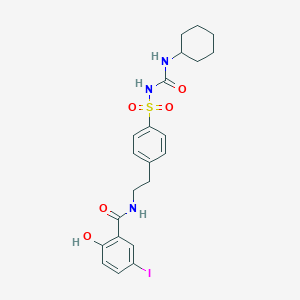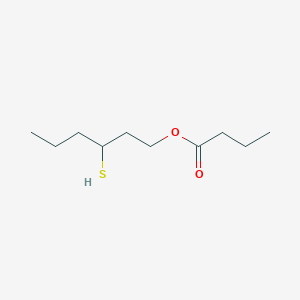
2'-F-2,N6-dimethyl-ddA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2'-F-2,N6-dimethyl-ddA is a synthetic nucleoside analog This compound is structurally related to adenine and is characterized by the presence of a fluorine atom at the 2’ position and the absence of hydroxyl groups at the 2’ and 3’ positions of the sugar moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2'-F-2,N6-dimethyl-ddA typically involves the following steps:
Glycosylation Reaction: The starting material, 2,N6-dimethyladenine, undergoes a glycosylation reaction with a protected sugar derivative that has a fluorine atom at the 2’ position.
Deprotection: The protected sugar moiety is then deprotected under acidic or basic conditions to yield the desired nucleoside analog.
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions followed by efficient purification processes to ensure high yield and purity. The use of automated synthesis and purification systems can enhance the scalability and reproducibility of the production process.
化学反应分析
Types of Reactions
2'-F-2,N6-dimethyl-ddA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the nucleoside analog.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of analogs.
科学研究应用
2'-F-2,N6-dimethyl-ddA has several scientific research applications:
Antiviral Research: The compound has shown potential as an antiviral agent, particularly against viruses that rely on nucleoside analogs for replication inhibition.
Anticancer Research: Its structural similarity to natural nucleosides allows it to be incorporated into DNA, leading to the disruption of DNA synthesis in cancer cells.
Biochemical Studies: The compound is used in studies to understand the mechanisms of nucleoside analogs and their interactions with enzymes involved in DNA and RNA synthesis.
作用机制
The mechanism of action of 2'-F-2,N6-dimethyl-ddA involves its incorporation into DNA or RNA, leading to chain termination or the introduction of mutations. The fluorine atom at the 2’ position enhances its stability and resistance to enzymatic degradation. The compound targets viral polymerases and cellular DNA polymerases, disrupting the replication process and inhibiting the proliferation of viruses or cancer cells.
相似化合物的比较
Similar Compounds
- 2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine
- 9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)-2-methyl-9H-purine-6-amine
- 9-(2-Fluoro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-8-methyl-9H-purine-6-amine
Uniqueness
2'-F-2,N6-dimethyl-ddA is unique due to its specific structural modifications, including the presence of a fluorine atom and the absence of hydroxyl groups at the 2’ and 3’ positions. These modifications confer enhanced stability and resistance to enzymatic degradation, making it a valuable compound for antiviral and anticancer research.
属性
CAS 编号 |
132722-92-0 |
|---|---|
分子式 |
C12H16FN5O2 |
分子量 |
281.29 g/mol |
IUPAC 名称 |
[(2S,4S,5R)-4-fluoro-5-[2-methyl-6-(methylamino)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H16FN5O2/c1-6-16-10(14-2)9-11(17-6)18(5-15-9)12-8(13)3-7(4-19)20-12/h5,7-8,12,19H,3-4H2,1-2H3,(H,14,16,17)/t7-,8-,12+/m0/s1 |
InChI 键 |
JGGATLHBDCQYHB-YVZVNANGSA-N |
手性 SMILES |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C[C@H](O3)CO)F)NC |
SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)NC |
规范 SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(CC(O3)CO)F)NC |
| 132722-92-0 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B159898.png)
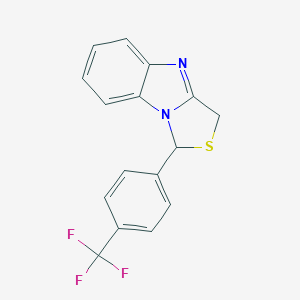
![N-[2-(diethylamino)ethyl]-4-nitrobenzamide](/img/structure/B159901.png)
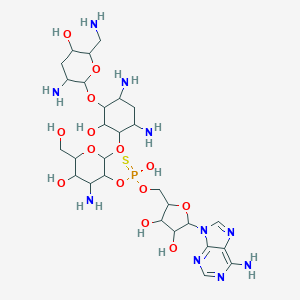
![6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane](/img/structure/B159904.png)
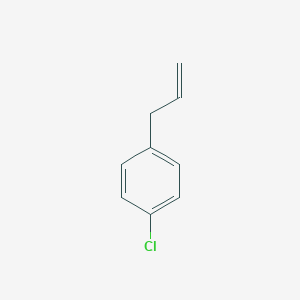
![3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B159907.png)
